2-chloro-2-methyl-N-propan-2-ylpropan-1-imine
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Overview
Description
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It is also known by its synonym, 2-Chloro-2-methylpropanal N-Isopropylimine . This compound is characterized by its unique structure, which includes a chloro-substituted methyl group and an isopropylamine moiety.
Preparation Methods
The synthesis of 2-chloro-2-methyl-N-propan-2-ylpropan-1-imine typically involves the reaction of 2-chloro-2-methylpropanal with isopropylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2-chloro-2-methyl-N-propan-2-ylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isopropylamine moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine can be compared with similar compounds such as:
2-Chloro-2-methylpropanal: This compound lacks the isopropylamine moiety and has different reactivity and applications.
Isopropylamine: This compound lacks the chloro-substituted methyl group and has different chemical properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications that are distinct from its individual components .
Properties
CAS No. |
63364-30-7 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine |
InChI |
InChI=1S/C7H14ClN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3 |
InChI Key |
CTSTWNAEHYFLIY-UHFFFAOYSA-N |
SMILES |
CC(C)N=CC(C)(C)Cl |
Canonical SMILES |
CC(C)N=CC(C)(C)Cl |
Origin of Product |
United States |
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